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Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

Cat. No.: B072154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1-methylcyclopropyl ketone (CAS No. 1567-75-5), a valuable building block in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and

fragmentation patterns. This document is intended to serve as a practical resource for the

identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary
The empirical formula for Methyl 1-methylcyclopropyl ketone is C₆H₁₀O, with a molecular

weight of 98.14 g/mol .[1] Its structure consists of a cyclopropane ring substituted with a methyl

group and an acetyl group at the same carbon atom. This unique arrangement of functional

groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Methyl 1-methylcyclopropyl ketone are summarized

below.

Table 1: ¹H NMR Spectroscopic Data for Methyl 1-methylcyclopropyl ketone
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available Data not available Data not available CH₃ (acetyl)

Data not available Data not available Data not available CH₃ (cyclopropyl)

Data not available Data not available Data not available CH₂ (cyclopropyl)

Table 2: ¹³C NMR Spectroscopic Data for Methyl 1-methylcyclopropyl ketone

Chemical Shift (ppm) Assignment

Data not available C=O (carbonyl)

Data not available C (quaternary, cyclopropyl)

Data not available CH₃ (acetyl)

Data not available CH₃ (cyclopropyl)

Data not available CH₂ (cyclopropyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The key IR absorption peaks for Methyl 1-
methylcyclopropyl ketone are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for Methyl 1-methylcyclopropyl ketone

Wavenumber (cm⁻¹) Intensity Assignment

Data not available Strong C=O Stretch (Ketone)

Data not available Medium C-H Stretch (Aliphatic)

Data not available Medium C-H Bend (Aliphatic)

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation patterns. The

significant mass-to-charge ratios (m/z) observed in the mass spectrum of Methyl 1-
methylcyclopropyl ketone are listed below.

Table 4: Mass Spectrometry (MS) Data for Methyl 1-methylcyclopropyl ketone

m/z Relative Intensity (%) Assignment

Data not available Data not available [M]⁺ (Molecular Ion)

Data not available Data not available [M-CH₃]⁺

Data not available Data not available [CH₃CO]⁺

Data not available Data not available [C₄H₇]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are

outlined below. These are generalized procedures and may require optimization based on the

specific instrumentation used.

NMR Spectroscopy
Sample Preparation: A solution of Methyl 1-methylcyclopropyl ketone is prepared by

dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D

instrument.[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is typically employed to simplify the spectrum and enhance the

signal-to-noise ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and

referenced to the internal standard.
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IR Spectroscopy
Sample Preparation: For a liquid sample like Methyl 1-methylcyclopropyl ketone, a neat

spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl

or KBr) to form a thin film.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the beam path, and the sample spectrum is collected.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against

the background spectrum. The data is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatography (GC) system for separation from any impurities. This technique is referred

to as GC-MS.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones.

In this process, the sample molecules are bombarded with a high-energy electron beam,

leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 1-methylcyclopropyl ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/74067
https://www.benchchem.com/product/b072154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
Spectroscopic Analysis

Data Acquisition & Processing Data Interpretation

Chemical Compound
(Methyl 1-methylcyclopropyl ketone)

Dissolve in
Deuterated Solvent

Prepare Neat Sample
(Liquid Film)

Dilute in
Volatile Solvent

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

FID Acquisition &
Fourier Transform

Interferogram &
Fourier Transform

Ion Detection &
Mass Spectrum Generation

Chemical Shifts,
Coupling, Integration

Absorption Bands &
Functional Groups

Molecular Ion &
Fragmentation Pattern

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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